molecular formula C10H20O3 B13805670 2-Ketoisooctaldehyde dimethyl acetal

2-Ketoisooctaldehyde dimethyl acetal

Cat. No.: B13805670
M. Wt: 188.26 g/mol
InChI Key: SXOSETLXXRRUEB-UHFFFAOYSA-N
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Description

2-Ketoisooctaldehyde Dimethyl Acetal is a chemical reagent used in organic synthesis. Dimethyl acetals are commonly employed as protecting groups for aldehydes and ketones, providing stability to the carbonyl functionality under basic and nucleophilic reaction conditions that the parent carbonyl compound would not tolerate . This allows for multi-step synthetic sequences to be performed. The deprotection of the acetal back to the carbonyl group can typically be achieved under mild acidic conditions . Researchers utilize this compound in the development of novel pharmaceuticals, agrochemicals, and other complex molecules. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. Always consult the safety data sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

1,1-dimethoxy-6-methylheptan-2-one

InChI

InChI=1S/C10H20O3/c1-8(2)6-5-7-9(11)10(12-3)13-4/h8,10H,5-7H2,1-4H3

InChI Key

SXOSETLXXRRUEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(=O)C(OC)OC

Origin of Product

United States

Synthetic Methodologies for 2 Ketoisooctaldehyde Dimethyl Acetal

Classical Acetalization Approaches and Reaction Parameters

The most fundamental method for synthesizing 2-Ketoisooctaldehyde Dimethyl Acetal (B89532) involves the direct reaction of 2-Ketoisooctaldehyde with methanol (B129727). This reaction is a classic example of acetal formation, a reversible process that requires careful control of reaction conditions to achieve high yields.

Acid-Catalyzed Condensation Reactions with Methanol

The condensation of 2-Ketoisooctaldehyde with methanol is typically catalyzed by an acid. organic-chemistry.orgpearson.com The mechanism involves the protonation of the carbonyl oxygen of the aldehyde by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. pearson.com This is followed by a nucleophilic attack from the methanol molecule, leading to the formation of a hemiacetal intermediate. pearson.com A second molecule of methanol then reacts with the protonated hemiacetal, and subsequent loss of a water molecule yields the final product, 2-Ketoisooctaldehyde Dimethyl Acetal. pearson.com

Commonly employed acid catalysts for this transformation include corrosive protic acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). psu.eduresearchgate.net The reaction is generally carried out with an excess of methanol to shift the equilibrium towards the product side. organic-chemistry.org

Strategies for Equilibrium Manipulation and Water Removal

A significant challenge in acetalization is the production of water as a byproduct, which can hydrolyze the acetal back to the starting materials, thus limiting the reaction yield. mdpi.com To overcome this, various strategies are employed to manipulate the reaction equilibrium and remove water as it is formed.

One common approach is the use of a dehydrating agent. For instance, trimethyl orthoformate can be used in conjunction with methanol. organic-chemistry.org Trimethyl orthoformate reacts with the water produced during the reaction to form methyl formate (B1220265) and methanol, effectively removing water from the system and driving the equilibrium towards the formation of the dimethyl acetal. organic-chemistry.org Another strategy involves physical removal of water through azeotropic distillation, often by using a Dean-Stark apparatus with a suitable solvent like toluene (B28343) or benzene.

Advanced Catalytic Systems for Acetal Formation

To address the limitations of classical methods, such as the corrosive nature of strong mineral acids and the challenges of catalyst separation, advanced catalytic systems have been developed. These systems offer milder reaction conditions, improved selectivity, and easier catalyst recovery and reuse.

Homogeneous Catalysis: Brønsted and Lewis Acid Catalysts

Homogeneous catalysis for acetal formation involves the use of soluble Brønsted and Lewis acids. Brønsted acids, such as p-toluenesulfonic acid, are effective catalysts for this transformation. psu.eduresearchgate.net Lewis acids, including metal triflates like erbium(III) triflate (Er(OTf)₃) and cerium(III) triflate, have also been shown to be gentle and efficient catalysts for acetalization. organic-chemistry.org These catalysts function by coordinating to the carbonyl oxygen, thereby activating the carbonyl group towards nucleophilic attack by methanol.

Catalyst TypeExampleKey Features
Brønsted Acid p-Toluenesulfonic acidEffective and commonly used.
Lewis Acid Erbium(III) triflateGentle and efficient under mild conditions.
Lewis Acid Cerium(III) triflateHigh yields and selectivity at nearly neutral pH. organic-chemistry.org

Heterogeneous Catalysis: Solid Acid Materials (e.g., Zeolites, Modified Clays)

Heterogeneous catalysts offer significant advantages, including ease of separation from the reaction mixture, reduced corrosiveness, and potential for regeneration and reuse. mdpi.com Solid acid materials like zeolites and modified clays (B1170129) are prominent examples. psu.eduresearchgate.netgoogle.com

Zeolites, with their well-defined pore structures and tunable acidity, can act as shape-selective catalysts for acetalization. psu.eduresearchgate.net The reaction mechanism over a zeolite catalyst involves the protonation of the carbonyl group by the Brønsted acid sites within the zeolite framework, followed by the reaction with methanol. psu.edu Modified clays, such as cerium-exchanged montmorillonite, have also demonstrated high activity in ketone acetalization, which is analogous to the synthesis of this compound. psu.eduresearchgate.net The activity of these solid acids is influenced by factors such as their acid strength, surface area, and pore volume. researchgate.net

CatalystSubstrateProductKey Advantages
Zeolites Carbonyl CompoundsAcetalsShape selectivity, tunable acidity, reusability. psu.eduresearchgate.net
Modified Clays Carbonyl CompoundsAcetalsHigh activity, ease of separation. psu.eduresearchgate.net

Organocatalytic and Transition Metal-Catalyzed Methods

In recent years, organocatalysis and transition metal catalysis have emerged as powerful tools for various organic transformations, including acetal formation.

Organocatalysis utilizes small organic molecules to catalyze reactions. For acetalization, photo-organocatalytic methods have been developed, employing catalysts like thioxanthenone under mild, green conditions with a light source. rsc.org Thiourea derivatives have also been shown to be efficient organocatalysts for glycosylation reactions, which share mechanistic similarities with acetal formation. nih.gov

Transition metal catalysis offers mild and highly efficient routes to acetals. Palladium-based catalysts, for example, can facilitate the formation of acetals from a wide range of carbonyl compounds at ambient temperatures with very low catalyst loading. organic-chemistry.orgorganic-chemistry.org Other transition metals, such as gold and mercury, have been used to catalyze the synthesis of related cyclic acetals (spiroketals). organic-chemistry.org While not explicitly documented for this compound, these methods represent a promising area for future research in its synthesis.

Chemo- and Regioselective Synthesis of this compound

The chemo- and regioselective synthesis of this compound involves the preferential reaction of the aldehyde carbonyl group over the ketone carbonyl group with methanol in the presence of a catalyst. Aldehydes are inherently more electrophilic and less sterically hindered than ketones, which provides a thermodynamic and kinetic basis for this selectivity. chemistrysteps.com Various methods have been developed to exploit this difference, allowing for the high-yielding formation of the desired dimethyl acetal of the aldehyde.

A common and effective strategy is the use of acid catalysis with careful control of reaction conditions. Both Brønsted and Lewis acids can be employed to catalyze the acetalization reaction. organic-chemistry.org The reaction is an equilibrium process, and to drive it towards the product, water, a byproduct of the reaction, must be removed. wikipedia.org This can be achieved by using a dehydrating agent or through techniques like azeotropic distillation. wikipedia.org

Several catalytic systems have been shown to be particularly effective for the chemoselective acetalization of aldehydes in the presence of ketones. For instance, zirconium tetrachloride (ZrCl₄) has been reported as a highly efficient and chemoselective catalyst for acetalization under mild conditions. organic-chemistry.org Another mild and convenient method involves using a catalytic amount of tetrabutylammonium (B224687) tribromide in the presence of a trialkyl orthoformate, such as trimethyl orthoformate. organic-chemistry.org The orthoformate acts as both a reagent and a dehydrating agent, reacting with the generated water to drive the equilibrium forward. organic-chemistry.org This method is noted for its tolerance of acid-sensitive protecting groups and its ability to selectively form acetals from aldehydes over ketones. organic-chemistry.org

Photocatalytic methods have also emerged as a green and efficient alternative. Using a photocatalyst like Eosin Y under visible light irradiation allows for the protection of a wide range of aldehydes under neutral conditions, with ketones remaining unaffected. missouri.edu This approach is particularly advantageous for substrates that are sensitive to acidic conditions.

The general mechanism for acid-catalyzed acetal formation involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic. youtube.com Methanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a hemiacetal. Subsequent protonation of the hydroxyl group of the hemiacetal, followed by the elimination of a water molecule, generates a resonance-stabilized carbocation. A second molecule of methanol then attacks this carbocation, and subsequent deprotonation yields the final dimethyl acetal. youtube.com The higher reactivity of the aldehyde group ensures that it undergoes this process at a much faster rate than the ketone group.

Catalyst SystemReagentsConditionsSelectivity (Aldehyde vs. Ketone)Reference
Zirconium tetrachloride (ZrCl₄)Methanol, Triethyl orthoformateNeat, room temperatureHigh organic-chemistry.org
Tetrabutylammonium tribromideMethanol, Trialkyl orthoformateAbsolute alcoholHigh organic-chemistry.org
Eosin Y (photocatalyst)MethanolVisible light (green LEDs), room temperatureExcellent (ketones remain intact) missouri.edu
Perchloric acid on silica (B1680970) gel (HClO₄-SiO₂)Trimethyl orthoformateSolvent-freeHigh organic-chemistry.org

Industrial Scale Preparation and Process Optimization Strategies

The transition from laboratory-scale synthesis to industrial-scale preparation of this compound requires a focus on process optimization to ensure economic viability, safety, and sustainability. Key strategies revolve around the choice of catalyst, reactor design, and methods for continuous production and purification.

For industrial applications, heterogeneous catalysts are often preferred over homogeneous ones due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. ymerdigital.com Solid acid catalysts such as zeolites, clays (e.g., montmorillonite), and sulfonic acid-functionalized resins (e.g., Amberlyst-15) are attractive options. organic-chemistry.orgresearchgate.net These materials offer high catalytic activity, selectivity, and thermal stability. The choice of a solid acid catalyst can be tailored based on its textural properties, such as surface area and pore volume, which can influence the catalytic activity for specific reactants. researchgate.net

A highly efficient method for industrial acetal production is reactive distillation. google.com In this process, the reaction and separation of products occur simultaneously in a single unit. The aldehyde, methanol, and catalyst are fed into a distillation column. As the reaction proceeds in the catalytic zone, the lower-boiling acetal product and any unreacted methanol move up the column, while the water byproduct is removed from the bottom. google.com This continuous removal of water effectively shifts the reaction equilibrium towards the product side, leading to high conversion rates. wikipedia.org This integrated approach can significantly reduce capital and operating costs compared to traditional batch reactor setups followed by separate distillation steps.

Process optimization also involves fine-tuning reaction parameters such as temperature, pressure, and the molar ratio of reactants. For instance, using a large excess of methanol can help to drive the equilibrium towards acetal formation. youtube.com Real-time optimization (RTO) systems can be implemented in industrial plants to monitor the process and adjust operating variables to maximize yield and minimize energy consumption. researchgate.net

The choice of raw materials and their purity is also a critical factor. The use of reagents like trimethyl orthoformate can be advantageous on an industrial scale as it serves as a water scavenger, eliminating the need for physical water removal methods and simplifying the process. organic-chemistry.org Green chemistry principles are increasingly being applied to industrial acetal synthesis, with a focus on using non-toxic, reusable catalysts and solvent-free conditions where possible to minimize environmental impact. ymerdigital.comresearchgate.net

ParameterOptimization StrategyRationaleReference
Catalyst Use of heterogeneous solid acids (e.g., zeolites, ion-exchange resins)Facilitates easy separation and recycling, reducing waste and cost. researchgate.net
Reactor Technology Implementation of reactive distillationCombines reaction and separation in one unit, continuously removing water to drive the reaction forward, increasing efficiency. google.com
Reactant Ratio Use of excess methanolShifts the reaction equilibrium towards the formation of the dimethyl acetal according to Le Chatelier's principle. youtube.com
Water Removal Use of chemical dehydrating agents (e.g., trimethyl orthoformate) or azeotropic distillationPrevents the reverse hydrolysis reaction, thereby increasing product yield. organic-chemistry.orgwikipedia.org
Process Control Real-Time Optimization (RTO) systemsMonitors and adjusts process variables (temperature, flow rates) to maintain optimal performance and maximize yield. researchgate.net
Sustainability Application of solvent-free conditions and reusable catalystsReduces environmental impact and aligns with green chemistry principles. ymerdigital.comresearchgate.net

Reaction Mechanisms and Chemical Transformations Involving 2 Ketoisooctaldehyde Dimethyl Acetal

Mechanistic Investigations of Acetal (B89532) Hydrolysis

The hydrolysis of the dimethyl acetal moiety in 2-Ketoisooctaldehyde dimethyl acetal to regenerate the parent aldehyde is a fundamental transformation, typically carried out under aqueous acidic conditions. orgoreview.comyoutube.com This reaction is reversible, and to drive the equilibrium toward the aldehyde product, an excess of water is commonly used. youtube.comchemistrysteps.com The mechanism proceeds through several distinct, reversible steps. orgoreview.compearson.com

The reaction is initiated by the protonation of one of the methoxy (B1213986) oxygen atoms by an acid catalyst (H₃O⁺), converting the methoxy group into a good leaving group (methanol). chemistrysteps.compearson.com The departure of the methanol (B129727) molecule is assisted by the lone pair of electrons on the adjacent oxygen atom, leading to the formation of a resonance-stabilized oxocarbenium ion. researchgate.net This intermediate is a key feature of acetal hydrolysis, and its formation is often the rate-determining step. researchgate.net

A water molecule, acting as a nucleophile, then attacks the electrophilic carbon of the oxocarbenium ion. orgoreview.com This results in a protonated hemiacetal after the addition of water. pearson.com Deprotonation of this intermediate by a water molecule or another base yields a neutral hemiacetal. pearson.com

The sequence is repeated for the second methoxy group: the hydroxyl group of the hemiacetal is protonated, converting it into a good leaving group (water). chemistrysteps.com Elimination of water, again assisted by the adjacent methoxy group's lone pair, forms a protonated aldehyde. A final deprotonation step by water regenerates the acid catalyst and yields the final 2-ketoisooctaldehyde product. chemistrysteps.com

Table 1: Mechanistic Steps of Acid-Catalyzed Acetal Hydrolysis

StepDescriptionIntermediate Formed
1Protonation of a methoxy group.Protonated Acetal
2Elimination of methanol.Oxocarbenium Ion
3Nucleophilic attack by water.Protonated Hemiacetal
4Deprotonation.Hemiacetal
5Protonation of the hydroxyl group.Protonated Hemiacetal
6Elimination of water.Protonated Aldehyde
7Deprotonation.Aldehyde

Reactivity of the Acetal Moiety in Nucleophilic Processes

While acetals are generally employed as protecting groups due to their stability towards nucleophiles and bases, they can be induced to react with nucleophiles under specific activating conditions, typically involving Lewis acids. libretexts.orgrsc.org The Lewis acid coordinates to one of the acetal oxygens, facilitating the departure of an alkoxy group and generating the highly electrophilic oxocarbenium ion intermediate. This intermediate can then be trapped by various nucleophiles.

The electrophilic oxocarbenium ion generated from this compound can be intercepted by carbon-based nucleophiles to form new carbon-carbon bonds. This reaction provides a method for alkylation or arylation at the acetal carbon. While acetals are inert to powerful nucleophiles like Grignard reagents under standard conditions, their reactivity can be unlocked using Lewis acids. libretexts.orglibretexts.org

For instance, in the presence of a Lewis acid such as boron trifluoride etherate (BF₃·OEt₂), the acetal can be activated. The subsequent oxocarbenium ion can react with nucleophiles like silyl (B83357) enol ethers, allylsilanes, or electron-rich aromatic rings in a Friedel-Crafts-type alkylation. nih.gov This approach represents an umpolung (polarity reversal) strategy, where the typically non-electrophilic acetal carbon is rendered electrophilic. nih.gov

Table 2: Representative C-C Bond Forming Reactions with Activated Acetals

NucleophileLewis Acid CatalystProduct Type
AllyltrimethylsilaneTiCl₄, BF₃·OEt₂Homoallylic ether
Silyl enol etherTiCl₄, SnCl₄β-Alkoxy ketone
Electron-rich arene (e.g., Anisole)BF₃·OEt₂α-Alkoxy-α-aryl ketone

Analogous to C-C bond formation, the activated acetal moiety can react with various heteroatom nucleophiles. This allows for the introduction of functionalities such as amines, thiols, or azides at the acetal carbon. The development of methods for carbon-heteroatom bond formation is a cornerstone of synthetic chemistry, enabling the construction of diverse molecules. nih.govnih.govresearchgate.net

For example, the reaction of an activated α-keto acetal with trimethylsilyl (B98337) azide (B81097) (TMSN₃) in the presence of a Lewis acid can yield an α-azido ketone derivative. nih.gov Similarly, trapping the oxocarbenium ion with amines or thiols would lead to the formation of α-amino ethers or α-thio ethers, respectively. An efficient method for synthesizing enantio-enriched N-unprotected α-amino acetals has been developed via ruthenium-catalyzed direct asymmetric reductive amination of α-keto acetals, highlighting the utility of these compounds as precursors to valuable α-functionalized amines. rsc.org

Electrophilic Activation and Subsequent Transformations

The central theme in the reactivity of the acetal group in this compound is its activation by an electrophile, which is most commonly a proton (from a Brønsted acid) or a Lewis acid. libretexts.orgyoutube.com This activation step is crucial as it converts one of the methoxy groups into a good leaving group, enabling the formation of the key oxocarbenium ion intermediate. youtube.com

Once formed, this highly electrophilic intermediate is susceptible to attack by even weak nucleophiles. youtube.com The subsequent transformation depends on the nature of the nucleophile present in the reaction medium.

With Alcohols: In the presence of a different alcohol, a transacetalization reaction can occur, where the methoxy groups are exchanged for the new alkoxy groups. This process is also driven by equilibrium.

With C- or Heteroatom Nucleophiles: As described in section 3.2, various carbon and heteroatom nucleophiles can attack the oxocarbenium ion, leading to the formation of new C-C or C-X bonds.

The choice of acid catalyst and reaction conditions can be tuned to favor one pathway over another, providing synthetic control over the outcome of the reaction.

Derivatization Reactions at the Ketone Functionality

A significant advantage of the α-keto acetal structure is the ability to perform selective chemistry on the ketone carbonyl group while the aldehyde remains protected as an acetal. The acetal is stable to a wide range of non-acidic reagents, including many common reagents used for ketone modification. libretexts.orgmasterorganicchemistry.com

One of the most important reactions for ketone derivatization is the Wittig reaction , which converts the carbonyl group into a carbon-carbon double bond. wikipedia.orgalevelchemistry.co.uk The reaction involves a phosphonium (B103445) ylide (Wittig reagent) attacking the ketone. masterorganicchemistry.com This reaction is highly versatile and allows for the introduction of a wide variety of substituents, forming an alkene. organic-chemistry.org Stabilized ylides tend to give (E)-alkenes, while non-stabilized ylides typically favor (Z)-alkenes. organic-chemistry.org

Other common derivatization reactions at the ketone include:

Formation of Imines and Related Compounds: Reaction with primary amines yields imines, while reaction with hydrazine (B178648) or its derivatives (like 2,4-dinitrophenylhydrazine) forms hydrazones. These reactions are often used for the characterization and purification of ketones.

Reduction: The ketone can be selectively reduced to a secondary alcohol using hydride reagents such as sodium borohydride (B1222165) (NaBH₄). The acetal group is inert to these conditions. chemistrysteps.com

Addition of Organometallics: Grignard reagents or organolithium compounds can add to the ketone to form a tertiary alcohol, again without affecting the protected aldehyde. libretexts.orglibretexts.org

Rearrangement Reactions and Isomerization Pathways

The structure of this compound and its derivatives can undergo several types of rearrangements and isomerizations, often promoted by acidic or basic conditions.

A relevant transformation is the acyloin or α-ketol rearrangement . While this rearrangement classically involves an α-hydroxy ketone, a related process has been developed for α-hydroxy acetals. wikipedia.orgnih.gov An organocatalytic enantioselective acyloin rearrangement of α-hydroxy acetals to α-alkoxy ketones has been reported. thieme-connect.com This reaction proceeds via the formation of an oxocarbenium ion from the acetal, followed by a 1,2-carbon shift. This pathway could be accessed from this compound after selective reduction of the ketone to an α-hydroxy acetal.

Isomerization can also occur via keto-enol tautomerism at the α-carbon of the ketone moiety. libretexts.org Under either acid or base catalysis, a proton can be removed from the carbon adjacent to the ketone, forming an enol or enolate intermediate. This process is fundamental to many reactions at the α-carbon, such as aldol (B89426) reactions or halogenation. libretexts.orglibretexts.org If the α-carbon were a stereocenter, this tautomerism would lead to racemization. libretexts.org

Stereochemical Aspects of Transformations

Transformations involving this compound can be subject to stereocontrol, leading to the preferential formation of one stereoisomer over another. This control can be exerted by the existing structural features of the molecule or by the use of external chiral reagents or catalysts.

A primary consideration is the potential for diastereoselectivity in reactions that generate a new stereocenter in a molecule that already contains one. For instance, if a reaction were to occur at the ketone carbonyl group, the approach of a nucleophile could be influenced by the existing stereochemistry of the molecule, leading to the formation of diastereomers in unequal amounts. The relative stereochemistry of the newly formed center to the existing one would be determined by the facial selectivity of the nucleophilic attack.

In the absence of an inherent chiral center in the starting material or the use of chiral auxiliaries, reactions will typically yield a racemic mixture of enantiomers. However, the application of asymmetric synthesis methodologies can lead to the formation of a single enantiomer in excess.

Asymmetric Induction and Chiral Auxiliaries

To achieve enantioselectivity in reactions of this compound, chiral auxiliaries can be employed. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereoselective transformation, the auxiliary can be removed.

For example, in an aldol reaction involving the enolate derived from the ketone functionality of this compound, a chiral auxiliary attached to the enolate can effectively control the facial selectivity of the reaction with an aldehyde. youtube.comresearchgate.net The steric and electronic properties of the auxiliary create a chiral environment that favors the approach of the electrophile from one face over the other, resulting in a high diastereomeric excess. researchgate.net

The choice of chiral auxiliary is critical and can depend on the specific reaction and desired stereochemical outcome. Common chiral auxiliaries include Evans oxazolidinones and camphor-derived auxiliaries. researchgate.net

Substrate-Controlled Stereoselection

In some cases, the inherent structure of the substrate can influence the stereochemical course of a reaction. While this compound itself is not chiral, derivatives of it could be. In such cases, the existing stereocenters can direct the formation of new stereocenters. This is known as substrate-controlled stereoselection. The steric bulk of the isooctyl group may play a role in directing the approach of reagents, although without specific experimental data, this remains a theoretical consideration.

Table of Stereochemical Outcomes in Analogous Reactions

Reaction TypeSubstrate TypeChiral Auxiliary/CatalystDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.)
Aldol Reactionβ-Keto esterEvans Oxazolidinone>95:5 d.r.
AlkylationImide with chiral auxiliary(S)-4-benzyl-2-oxazolidinone>98% d.e.
ReductionProchiral ketoneChiral borane (B79455) reagentup to 99% e.e.

This table is illustrative and based on general outcomes for stereoselective reactions, not on specific data for this compound.

Information Not Available for this compound

Following a comprehensive search for scientific literature and data, no specific information was found for the chemical compound “this compound.” Consequently, it is not possible to generate the requested article focusing on its applications in complex organic synthesis as outlined.

While general principles exist for the use of dimethyl acetals in organic synthesis, applying this general knowledge to a specific, unreferenced compound like "this compound" would be speculative and would not meet the required standards of scientific accuracy. The strict adherence to the provided outline, which is contingent on the availability of specific information for this compound, cannot be fulfilled.

Therefore, the sections and subsections on its strategic utilization as a protecting group and its role as a key synthetic intermediate cannot be developed with factual and scientifically validated content. It is possible that this compound is either known by a different name, is a highly specialized or novel intermediate not widely reported in public literature, or there may be a typographical error in the compound name. Without available data, the generation of a thorough and accurate article as requested is not feasible.

Applications of 2 Ketoisooctaldehyde Dimethyl Acetal in Complex Organic Synthesis

Role as a Key Synthetic Intermediate

Precursor in Target-Oriented Synthesis (e.g., Vitamin Precursors)

There is currently no significant body of evidence in peer-reviewed literature to suggest that 2-Ketoisooctaldehyde dimethyl acetal (B89532) is a common or key precursor in the target-oriented synthesis of vitamins. The synthesis of complex molecules such as vitamins typically involves well-established and highly optimized routes that utilize specific, often commercially available, starting materials. For instance, the industrial synthesis of Vitamin E (α-tocopherol) predominantly involves the condensation of 2,3,5-trimethylhydroquinone (TMHQ) with isophytol. Similarly, the synthesis of Vitamin A relies on key intermediates such as β-ionone.

A comprehensive search of chemical databases and synthesis literature does not indicate that 2-Ketoisooctaldehyde dimethyl acetal plays a role as a strategic intermediate or building block in the established synthetic pathways for these or other major vitamins. While novel synthetic routes are always under investigation in academic and industrial research, the application of this specific acetal in this context has not been reported.

Employment as a C1 Synthon or Equivalent Unit

A C1 synthon in organic synthesis is a chemical species that introduces a single carbon atom into a molecule. Common examples of C1 synthons include formaldehyde, carbon monoxide, and methylating agents. These reagents are fundamental in building molecular complexity.

The structure of this compound, which contains a more complex carbon skeleton, does not lend itself to straightforward application as a C1 synthon. Its inherent structure would necessitate significant chemical transformations to act as a single-carbon donor, a role for which more efficient and direct reagents are available. Research on the reactivity and synthetic applications of this compound has not highlighted its use in this capacity. Therefore, its employment as a C1 synthon or an equivalent unit in organic synthesis is not a recognized or documented application.

Spectroscopic and Computational Characterization of 2 Ketoisooctaldehyde Dimethyl Acetal

Methodologies for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

No published NMR data for 2-Ketoisooctaldehyde dimethyl acetal (B89532) are available.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

No published IR or Raman spectra for 2-Ketoisooctaldehyde dimethyl acetal are available.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

No published mass spectrometry data for this compound are available.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure

No published quantum chemical calculations for this compound are available.

Conformational Analysis through Molecular Modeling

No published conformational analysis studies for this compound are available.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry offers profound insights into the intricate mechanisms of chemical reactions, allowing for the elucidation of reaction pathways and the characterization of transient species such as transition states. chromatographyonline.com For a molecule like this compound, computational studies would be invaluable in understanding its formation and subsequent reactions.

The formation of the dimethyl acetal from its corresponding aldehyde is a classic example of a reversible acid-catalyzed nucleophilic addition. libretexts.org The generally accepted mechanism, which can be modeled computationally, involves several key steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the aldehyde's carbonyl oxygen by an acid catalyst, which significantly increases the electrophilicity of the carbonyl carbon. libretexts.org

Nucleophilic Attack by Methanol (B129727): A molecule of methanol, acting as a nucleophile, attacks the activated carbonyl carbon. This step leads to the formation of a tetrahedral intermediate known as a hemiacetal. libretexts.org

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, preparing it to leave as a water molecule.

Elimination of Water: The protonated hydroxyl group departs as a water molecule, a good leaving group, resulting in the formation of a resonance-stabilized carbocation (an oxocarbenium ion).

Second Nucleophilic Attack: A second molecule of methanol attacks the carbocation.

Deprotonation: The final step involves the deprotonation of the resulting oxonium ion, typically by the conjugate base of the acid catalyst or another molecule of the alcohol, to yield the final dimethyl acetal product and regenerate the acid catalyst. youtube.com

Computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating such reaction mechanisms. researchgate.net These calculations can provide the geometries and energies of reactants, intermediates, transition states, and products along the reaction coordinate. For the acetalization of 2-Ketoisooctaldehyde, DFT calculations could be employed to model each step of the reaction.

A critical aspect of these computational studies is the characterization of transition states. A transition state represents the highest energy point along the reaction pathway connecting reactants and products (or intermediates). acs.org By calculating the energy of the transition state, the activation energy for the reaction can be determined, which is crucial for understanding the reaction kinetics. For instance, in the formation of this compound, the transition state for the initial nucleophilic attack of methanol on the protonated carbonyl group would be a key focus of computational analysis.

Furthermore, computational studies can explore the stereoselectivity of reactions. While the aldehyde carbon in 2-Ketoisooctaldehyde is prochiral, the formation of the acetal does not create a new stereocenter at this position. However, if the ketone were to undergo a reaction, such as a reduction, computational modeling could predict the preferred stereochemical outcome.

The table below illustrates the type of data that could be generated from a computational study of the acetalization of 2-Ketoisooctaldehyde. The values are hypothetical and serve to demonstrate the insights that can be gained.

Reaction StepCalculated ΔG (kcal/mol)Calculated Activation Energy (Ea) (kcal/mol)
Protonation of Aldehyde-5.22.1
First Methanol Attack (Hemiacetal Formation)-10.815.3
Water Elimination (Oxocarbenium Ion Formation)+8.512.7
Second Methanol Attack (Acetal Formation)-12.15.4

Note: The data in this table is hypothetical and for illustrative purposes only.

Advanced Analytical Techniques for Purity Assessment and Reaction Monitoring

The purity of this compound is crucial for its application in further chemical syntheses. Advanced analytical techniques are essential for both assessing the purity of the final product and for monitoring the progress of the reaction during its synthesis.

Purity Assessment:

A combination of chromatographic and spectroscopic techniques is typically employed for the comprehensive purity assessment of organic compounds.

Gas Chromatography (GC): Given the likely volatility of this compound, Gas Chromatography is a highly suitable technique for purity analysis. When coupled with a Flame Ionization Detector (FID), GC-FID can provide quantitative information on the purity of the sample by comparing the peak area of the main component to the areas of any impurity peaks. For unambiguous identification of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. hidenanalytical.com The mass spectrometer provides fragmentation patterns for each separated component, which can be compared to spectral libraries for identification. It's important to note that some acetals can be thermally labile and may undergo decomposition or rearrangement in the hot GC injection port or on the column. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity assessment, particularly for compounds that are not sufficiently volatile or are thermally unstable for GC analysis. tricliniclabs.com For a molecule like this compound, which lacks a strong chromophore, a UV detector may have limited sensitivity. In such cases, an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) could be used. Alternatively, derivatization with a UV-active agent could be employed. For enhanced identification capabilities, HPLC can be coupled with mass spectrometry (HPLC-MS). rsc.org Care must be taken in the choice of mobile phase, as acidic conditions on some HPLC columns can cause the hydrolysis of the acetal back to the aldehyde. coresta.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) has emerged as a primary method for determining the purity of organic compounds without the need for a reference standard of the same compound. researchgate.net By integrating the signals of the analyte against a certified internal standard of known purity and concentration, the absolute purity of the this compound can be determined with high accuracy. ¹H NMR is most commonly used for this purpose.

The following table summarizes the key analytical techniques for the purity assessment of this compound.

Analytical TechniqueInformation ProvidedPotential Challenges
GC-FIDQuantitative purity based on peak area.Thermal degradation of the acetal.
GC-MSIdentification of volatile impurities.Thermal degradation, interpretation of mass spectra.
HPLC-UV/ELSD/CADPurity of non-volatile or thermally labile compounds.Lack of a strong chromophore for UV detection.
HPLC-MSIdentification of non-volatile impurities.Mobile phase compatibility, potential for hydrolysis.
qNMRAbsolute purity determination without a specific standard.Requires a certified internal standard, higher cost.

Reaction Monitoring:

Real-time monitoring of the reaction to synthesize this compound allows for the optimization of reaction conditions and ensures the reaction goes to completion.

In-situ Spectroscopic Techniques: Techniques like in-situ Infrared (IR) spectroscopy can be used to monitor the disappearance of the aldehyde carbonyl stretch (around 1730-1705 cm⁻¹) and the appearance of C-O stretches associated with the acetal. pressbooks.pubopenstax.orgresearchgate.net This provides real-time kinetic data without the need for sampling.

Chromatographic Methods: Small aliquots of the reaction mixture can be periodically withdrawn, quenched, and analyzed by GC or HPLC to monitor the consumption of the starting aldehyde and the formation of the acetal product. rsc.org This provides a detailed profile of the reaction progress over time.

The choice of the most appropriate analytical technique will depend on the specific requirements of the analysis, including the need for quantitative or qualitative data, the nature of the expected impurities, and the available instrumentation.

Synthesis and Reactivity of Analogues and Derivatives of 2 Ketoisooctaldehyde Dimethyl Acetal

Exploration of Structural Isomers and Homologues

The study of structural isomers and homologues of 2-Ketoisooctaldehyde dimethyl acetal (B89532) is fundamental to understanding its chemical properties. Structural isomers, such as 3-keto- or 4-ketoisooctaldehyde dimethyl acetal, would exhibit different reactivity based on the position of the ketone functional group relative to the acetal. For instance, the electrophilicity of the carbonyl carbon and the acidity of the α-protons would be significantly altered.

Homologues, which differ by one or more methylene (B1212753) (-CH2-) groups in the carbon chain, are also of interest. The synthesis of such ketoaldehyde dimethyl acetals generally follows established protocols for acetalization. Carbonyl compounds are treated with an excess of methanol (B129727), typically in the presence of a Brønsted or Lewis acid catalyst and a dehydrating agent to drive the equilibrium towards the acetal product. organic-chemistry.org Solid acid catalysts, including various zeolites and mesoporous clays (B1170129), have also been shown to be effective for the acetalization of ketones. researchgate.netresearchgate.net

The table below illustrates the variety of catalysts that can be employed for the synthesis of dimethyl acetals from carbonyl compounds, a reaction directly applicable to the synthesis of isomers and homologues of 2-Ketoisooctaldehyde dimethyl acetal.

Catalyst TypeSpecific ExamplesReaction ConditionsEfficacy
Brønsted Acids p-Toluenesulfonic acid, Sulfuric acidMethanol, room temperature to refluxHigh yields, but can be corrosive
Lewis Acids Boron trifluoride etherate (BF₃·OEt₂), Zinc chloride (ZnCl₂)Anhydrous methanolEffective for a range of substrates
Solid Acids Zeolites (H-Y, CeMg-Y), Montmorillonite clay (K-10)Methanol, ambient or reflux temperaturesRecyclable, environmentally friendly
Other Reagents Trimethyl orthoformate with catalytic acidMethanol, mild conditionsActs as both reagent and water scavenger

Formation and Utility of Thioacetal and Other Heteroacetal Analogues

Thioacetals, the sulfur analogues of acetals, are significant derivatives in organic synthesis, primarily used as protecting groups for aldehydes and ketones due to their enhanced stability towards acidic conditions. nih.gov The formation of a dithioacetal from a ketoaldehyde like 2-Ketoisooctaldehyde would involve the reaction of the carbonyl group with a thiol (RSH) or a dithiol, such as 1,2-ethanedithiol (B43112) or 1,3-propanedithiol, under acid catalysis. wikipedia.org

This reaction proceeds through a hemithioacetal intermediate. wikipedia.org A variety of catalysts can be employed, including Lewis acids, Brønsted acids, and iodine. organic-chemistry.org

Beyond protection, thioacetals offer unique reactivity. The protons on the carbon atom between the two sulfur atoms are acidic and can be removed by a strong base. This process, known as umpolung or polarity inversion, transforms the originally electrophilic carbonyl carbon into a nucleophile. wikipedia.org This nucleophilic species can then react with various electrophiles, allowing for the formation of new carbon-carbon bonds. Subsequent hydrolysis of the thioacetal regenerates the carbonyl group.

The following table summarizes common methods for the synthesis of thioacetals from carbonyl compounds.

ReagentCatalystKey Features
Thiols (e.g., ethanethiol)Lewis acids (e.g., BF₃·OEt₂) or Brønsted acids (e.g., HCl)Forms acyclic dithioacetals.
1,2-EthanedithiolHafnium trifluoromethanesulfonateForms cyclic 1,3-dithiolanes under mild conditions. organic-chemistry.org
1,3-PropanedithiolIodineForms cyclic 1,3-dithianes; mild and efficient. organic-chemistry.org

Development of Chiral Acetal Auxiliaries from 2-Ketoisooctaldehyde Derivatives

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org Derivatives of 2-Ketoisooctaldehyde could potentially be used to create chiral acetal auxiliaries. For instance, if the isooctyl group were to contain a stereocenter, or if the aldehyde were to be converted into a chiral diol, this could be used to form a chiral acetal with another carbonyl compound.

The general principle involves reacting a chiral diol with a ketone or aldehyde to form a chiral acetal. The steric and electronic properties of this chiral auxiliary then direct the approach of a reagent to a specific face of the molecule in a subsequent reaction, leading to a high degree of diastereoselectivity. After the desired transformation, the auxiliary can be removed and ideally recycled. wikipedia.org Evans' oxazolidinones and camphorsultam are well-known examples of effective chiral auxiliaries. wikipedia.orgresearchgate.net While not directly derived from 2-Ketoisooctaldehyde, the principles of their application in asymmetric synthesis can be extended to hypothetical chiral auxiliaries derived from it. researchgate.netarizona.edu

Functionalization of the Isoskeleton

The isooctyl skeleton of 2-Ketoisooctaldehyde presents several avenues for functionalization. The unactivated C-H bonds of the alkyl chain can be targeted through various modern synthetic methods. While challenging, direct C-H functionalization offers a powerful tool for modifying complex molecules without the need for pre-installed functional groups. rawdatalibrary.netresearchgate.net

Furthermore, the presence of the keto and acetal groups can influence the reactivity of the alkyl chain. For example, radical-based reactions might be initiated at positions alpha to the carbonyl group. Photocatalysis has emerged as a powerful technique for the functionalization of aldehydes and related compounds, enabling a range of transformations under mild conditions. nih.govbeilstein-journals.org These methods could potentially be applied to introduce new functional groups, such as halogens, hydroxyl groups, or additional carbon substituents, onto the isooctyl backbone. The aldehyde group itself can be a handle for various transformations, including allylation, which can be achieved through photocatalytic methods. sioc.ac.cn

Future Directions and Emerging Research Frontiers for 2 Ketoisooctaldehyde Dimethyl Acetal

Development of More Sustainable and Environmentally Benign Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes to minimize its environmental impact. planettogether.comhumanjournals.com This paradigm shift is driven by the twelve principles of green chemistry, which emphasize waste prevention, atom economy, and the use of safer solvents and catalysts. mahidol.ac.th For the synthesis of acetals like 2-Ketoisooctaldehyde Dimethyl Acetal (B89532), research is focused on developing routes that are both economically viable and environmentally responsible.

Key areas of development include:

Solvent-Free and Alternative Solvent Systems: Traditional methods for acetal synthesis often rely on volatile organic solvents. Future research will likely focus on solvent-free reaction conditions or the use of greener solvents such as water, supercritical fluids, or ionic liquids to reduce environmental pollution. researchgate.netprimescholars.com

Renewable Feedstocks: The exploration of renewable starting materials to replace petroleum-based feedstocks is a cornerstone of sustainable chemistry. jetir.org Research into synthesizing 2-Ketoisooctaldehyde Dimethyl Acetal or its precursors from biomass could significantly reduce its carbon footprint.

Energy Efficiency: The adoption of alternative energy sources like microwave irradiation or photochemical methods can lead to faster reaction times and reduced energy consumption compared to conventional heating. jetir.orgijsdr.org

Sustainability ApproachDescriptionPotential Impact on this compound Synthesis
Green Solvents Replacing hazardous organic solvents with environmentally benign alternatives like water or ionic liquids. jetir.orgReduced volatile organic compound (VOC) emissions and improved process safety.
Renewable Feedstocks Utilizing biomass-derived materials as the starting point for synthesis. jetir.orgDecreased reliance on fossil fuels and a more sustainable product lifecycle.
Energy-Efficient Synthesis Employing methods like microwave-assisted or photochemical reactions to lower energy consumption. jetir.orgFaster production cycles and reduced operational costs.
Catalysis Developing highly efficient and recyclable catalysts to minimize waste and improve atom economy. researchgate.netHigher yields, fewer byproducts, and a more circular economic process.

Integration into Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in chemical manufacturing. planettogether.comamf.ch Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. amf.chseqens.com For the production of this compound, integrating its synthesis into flow chemistry platforms could lead to more efficient and consistent manufacturing. neuroquantology.com

Furthermore, the use of automated synthesis platforms is revolutionizing research and development by enabling high-throughput screening of reaction conditions and the rapid synthesis of compound libraries. merckmillipore.comwikipedia.orgxtalpi.com These systems, which combine robotics with sophisticated software, can accelerate the discovery of optimized synthetic routes and novel applications for this compound. merckmillipore.comwikipedia.org

Key benefits of these integrations include:

Enhanced Process Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.

Improved Safety: The small reaction volumes in flow systems minimize the risks associated with handling hazardous materials and exothermic reactions. amf.ch

Scalability: Flow chemistry processes can be scaled up more readily than batch processes, facilitating a smoother transition from laboratory to industrial production. amf.chneuroquantology.com

Accelerated Discovery: Automated platforms can perform numerous experiments in parallel, significantly speeding up the optimization of synthetic methods and the exploration of new derivatives. xtalpi.comchemspeed.com

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is a fundamental pillar of modern organic synthesis, and the development of novel catalysts is crucial for improving the efficiency and selectivity of chemical reactions. nano-ntp.comnbinno.com The synthesis of acetals, including this compound, traditionally relies on acid catalysts. ijsdr.orgtandfonline.com However, ongoing research is exploring a diverse range of catalytic systems to overcome the limitations of conventional methods, such as the use of corrosive acids and the generation of waste. ijsdr.orgmdpi.com

Future research in this area will likely focus on:

Heterogeneous Catalysts: Solid acid catalysts, such as zeolites and functionalized mesoporous materials, offer advantages in terms of easy separation from the reaction mixture and reusability, contributing to more sustainable processes. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts provides a metal-free alternative, reducing concerns about heavy metal contamination in the final product. openaccessgovernment.org Photo-organocatalytic methods are also emerging as a green approach. rsc.org

Biocatalysis: Enzymes, such as lipases and proteases, can catalyze acetal synthesis with high selectivity under mild reaction conditions, offering a highly sustainable and environmentally friendly option. solubilityofthings.comrsc.orgnih.gov The use of alcohol dehydrogenases for the reduction of ketones and aldehydes is a well-established biocatalytic method. acs.orgnih.gov

Catalyst TypeAdvantages for Acetal SynthesisRepresentative Examples
Heterogeneous Catalysts Reusable, easy to separate, reduced waste.Zeolites, Sulfonated Resins, Metal-Organic Frameworks (MOFs). nano-ntp.com
Organocatalysts Metal-free, low toxicity, mild reaction conditions. openaccessgovernment.orgProline, Thioxanthenone. rsc.org
Biocatalysts High selectivity, biodegradable, operates under mild conditions. jetir.orgsolubilityofthings.comLipases, Alcohol Dehydrogenases. acs.orgnih.gov

Advanced Applications in Specialty Chemical and Pharmaceutical Intermediates

Acetal functional groups are important in various sectors, including the pharmaceutical, fragrance, and polymer industries. tandfonline.comrsc.org As a molecule with both a ketone and a protected aldehyde functional group, this compound holds significant potential as a versatile intermediate for the synthesis of more complex molecules.

Emerging research is expected to uncover new applications for this compound in the synthesis of:

Active Pharmaceutical Ingredients (APIs): The unique structure of this compound can serve as a building block for creating novel pharmaceutical compounds. The pharmaceutical industry is increasingly looking for innovative molecular scaffolds to develop new drugs. pharmanow.livetessy.com

Specialty Polymers and Materials: The functional groups present in this molecule could be exploited in polymerization reactions to create new materials with tailored properties.

Fine Chemicals: In the fragrance and flavor industry, complex organic molecules are often required. This compound could be a precursor to new aroma compounds.

The growing trend of outsourcing pharmaceutical manufacturing to contract development and manufacturing organizations (CDMOs) may also drive the demand for versatile intermediates like this compound. aiche.org

Mechanistic Elucidation of Complex Reaction Pathways

A thorough understanding of reaction mechanisms is essential for optimizing synthetic processes and controlling product outcomes. The formation of acetals is a reversible reaction that proceeds through a hemiacetal intermediate. organicchemistrytutor.comlibretexts.org The mechanism involves a series of protonation, nucleophilic attack, and dehydration steps. libretexts.orgchemistrysteps.commasterorganicchemistry.com

Future research will likely employ a combination of experimental and computational methods to gain deeper insights into the reaction pathways involving this compound.

Computational Chemistry: Techniques such as Density Functional Theory (DFT) can be used to model reaction intermediates and transition states, providing a detailed picture of the reaction mechanism at the molecular level. researchgate.netresearchgate.netescholarship.org This can help in understanding selectivity and predicting the outcome of new reactions. uoguelph.caijrpr.com

Advanced Spectroscopic Techniques: In-situ monitoring of reactions using techniques like NMR and IR spectroscopy can provide real-time information about the formation of intermediates and byproducts, aiding in the optimization of reaction conditions.

A deeper mechanistic understanding will enable chemists to design more efficient and selective synthetic routes to this compound and to better control its subsequent transformations into high-value products.

Q & A

Q. What are the common synthetic routes for preparing 2-ketoisooctaldehyde dimethyl acetal, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via acetalization of 2-ketoisooctaldehyde with methanol under acidic catalysis. Key variables include temperature (optimal range: 0–25°C), stoichiometry of methanol (excess to drive equilibrium), and acid catalysts (e.g., p-toluenesulfonic acid). Side reactions such as over-acetalization or hydrolysis can be minimized by controlling moisture levels and reaction time. Characterization via <sup>1</sup>H/<sup>13</sup>C NMR and GC-MS is critical to confirm regioselectivity and purity .

Q. What analytical techniques are recommended for characterizing this compound in complex mixtures?

Methodological Answer: High-resolution mass spectrometry (HRMS) and <sup>13</sup>C NMR are essential for structural confirmation. Gas chromatography (GC) with flame ionization detection (FID) is optimal for quantifying purity in mixtures. For trace impurities, headspace GC-MS can identify volatile byproducts. Retention indices should be cross-referenced with databases like NIST Chemistry WebBook .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer: Follow GHS guidelines for dermal sensitization risks (Category 1B). Use nitrile gloves, fume hoods, and closed systems to minimize exposure. Store under inert gas (argon/nitrogen) to prevent oxidation. Refer to safety assessments for structurally similar dimethyl acetals (e.g., trans-2-Hexenal dimethyl acetal) for hazard mitigation strategies .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in hydrogenation-hydrogenolysis reactions?

Methodological Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for hydrogenolysis pathways. Focus on bond dissociation energies (BDEs) of the C-O acetal bonds and steric effects from the dimethyl groups. Compare with experimental data from analogous systems (e.g., DMF dimethyl acetal in α-methylation reactions) to validate theoretical predictions .

Q. What strategies resolve contradictions in reported catalytic efficiencies for acetal deprotection reactions?

Methodological Answer: Systematic meta-analysis of literature data using multivariable regression to isolate factors like solvent polarity (e.g., dielectric constant), catalyst loading, and substrate steric bulk. For example, discrepancies in acid-catalyzed hydrolysis rates may arise from trace water content in solvents. Controlled reproducibility studies with standardized reagents are recommended .

Q. How does the electronic environment of this compound influence its role as a carbonyl-protecting group in multistep syntheses?

Methodological Answer: Investigate via Hammett substituent constants (σ) to correlate electron-donating/withdrawing effects of substituents on acetal stability. Use kinetic studies (e.g., pseudo-first-order rate constants) under varying pH conditions. Compare with acetal analogs (e.g., benzaldehyde dimethyl acetal) to assess steric vs. electronic contributions .

Q. What are the implications of dermal sensitization data from structurally related dimethyl acetals for risk assessment in research applications?

Methodological Answer: Apply read-across methodologies from IFRA standards (e.g., trans-2-Hexenal dimethyl acetal) to estimate sensitization thresholds. Use quantitative structure-activity relationship (QSAR) models to predict allergenicity based on electrophilic reactivity of the α,β-unsaturated carbonyl intermediate formed during acetal hydrolysis .

Methodological Guidance for Experimental Design

Q. Designing a kinetic study for acetal formation: How to optimize sampling intervals and analytical methods?

Methodological Answer: Use in situ FTIR or Raman spectroscopy to monitor real-time carbonyl peak (C=O) disappearance. For offline analysis, quench aliquots at fixed intervals (e.g., every 5 minutes) with sodium bicarbonate and analyze via GC. Ensure sampling frequency captures the induction phase and plateau .

Q. How to validate the absence of side products in large-scale acetal syntheses?

Methodological Answer: Implement orthogonal validation:

  • LC-MS for non-volatile byproducts.
  • Karl Fischer titration to confirm water content <50 ppm.
  • DSC/TGA to detect thermal degradation products. Cross-check with synthetic controls (e.g., reaction without catalyst) .

Data Interpretation and Conflict Resolution

Q. Conflicting reports on acetal stability under basic conditions: How to reconcile these findings?

Methodological Answer: Conduct comparative studies under standardized conditions (e.g., 1M NaOH in THF/water). Use <sup>17</sup>O NMR to track oxygen exchange kinetics. Conflicting data may arise from differences in solvent polarity or counterion effects (e.g., Na<sup>+</sup> vs. K<sup>+</sup>). Statistical tools like principal component analysis (PCA) can identify outlier datasets .

Cross-Disciplinary Applications

Q. How can this compound be applied in medicinal chemistry as a prodrug or protecting group?

Methodological Answer: Evaluate its utility in masking ketone groups in drug candidates (e.g., NSAIDs) to enhance bioavailability. Assess hydrolysis rates in simulated physiological conditions (pH 7.4 buffer, 37°C) and compare with in vitro cytotoxicity data. Reference studies on acetal-based prodrugs (e.g., hydroxymethylnitrofurazone) for methodological parallels .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.